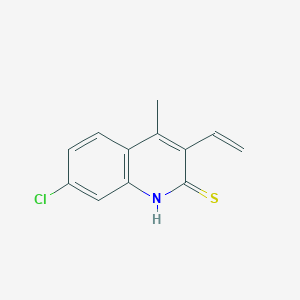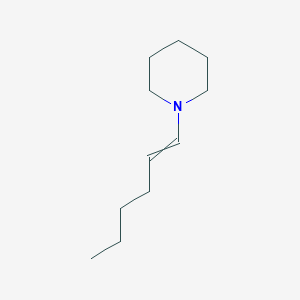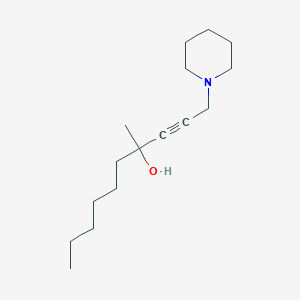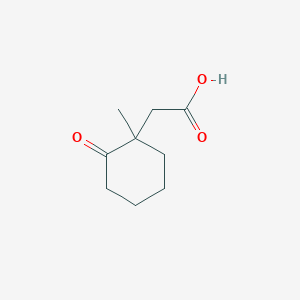
(3-Methylbutoxy)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyloxy-acetyl chloride is an organic compound that belongs to the class of acyl chlorides. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis. The compound is characterized by the presence of an isopentyloxy group attached to an acetyl chloride moiety. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopentyloxy-acetyl chloride can be synthesized through several methods. One common approach involves the reaction of isopentyl alcohol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of isopentyloxy-acetyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as fractional distillation, ensures the production of high-purity isopentyloxy-acetyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Isopentyloxy-acetyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Amines: React with isopentyloxy-acetyl chloride to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to the corresponding acid.
Reducing Agents: Such as lithium aluminum hydride, reduce the compound to the alcohol.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Isopentyloxy-acetic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Isopentyloxy-acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug molecules, particularly those requiring acylation reactions.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of isopentyloxy-acetyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acetyl chloride moiety is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacks the isopentyloxy group.
Isobutyryl Chloride: Another acyl chloride with a different alkyl group, leading to variations in reactivity and applications.
Benzoyl Chloride: An aromatic acyl chloride with distinct chemical properties due to the presence of a benzene ring.
Uniqueness
Isopentyloxy-acetyl chloride is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
56680-74-1 |
|---|---|
Molekularformel |
C7H13ClO2 |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
2-(3-methylbutoxy)acetyl chloride |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CFHVIUYXOPTISK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)




![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)


![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)


